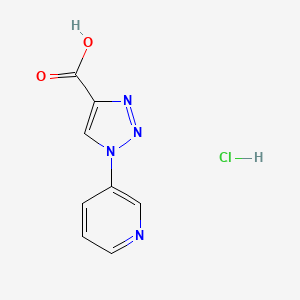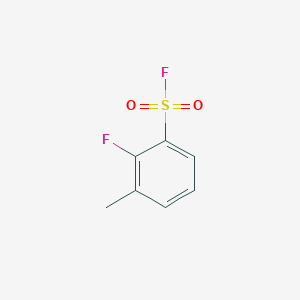
2-Fluoro-3-methylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methylbenzene-1-sulfonyl fluoride typically involves the fluorosulfonylation of the corresponding aromatic precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF. These reagents act as electrophilic “FSO2+” synthons, facilitating the formation of the C-SO2F bond .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl fluoride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl fluoride group is susceptible to nucleophilic attack, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions
Electrophilic Reagents: Common electrophiles used in substitution reactions include halogens (Cl2, Br2), sulfuric acid (H2SO4), and hypochlorous acid (HOCl).
Nucleophilic Reagents: Nucleophiles such as amines and thiols are commonly used to react with the sulfonyl fluoride group.
Major Products
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and other substituted aromatic compounds .
Scientific Research Applications
2-Fluoro-3-methylbenzene-1-sulfonyl fluoride has found widespread applications in various scientific research fields:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Materials Science: It is employed in the synthesis of advanced materials with unique properties.
Chemical Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylbenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with various molecular targets. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylbenzene-1-sulfonyl fluoride
- 5-Fluoro-2-methylbenzene-1-sulfonyl fluoride
- 2-Fluoro-4-methylbenzene-1-sulfonyl fluoride
Uniqueness
2-Fluoro-3-methylbenzene-1-sulfonyl fluoride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C7H6F2O2S |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-fluoro-3-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6F2O2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3 |
InChI Key |
JGTKHERLMSAJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B13243031.png)
![6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride](/img/structure/B13243038.png)

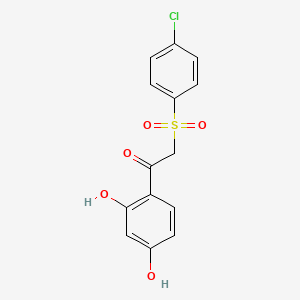
![7-(Aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13243048.png)
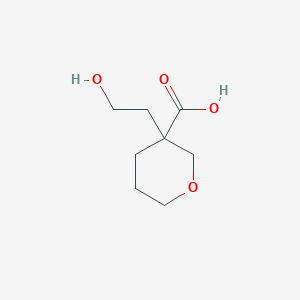
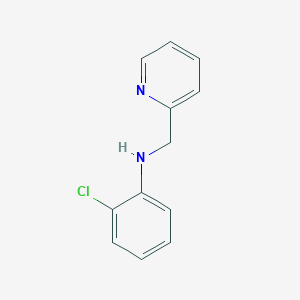
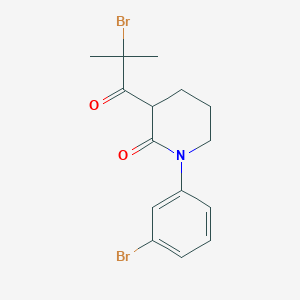
![(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol](/img/structure/B13243067.png)
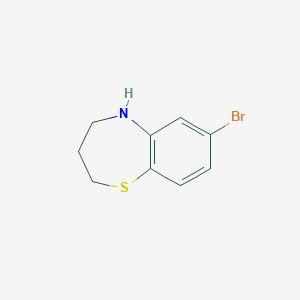
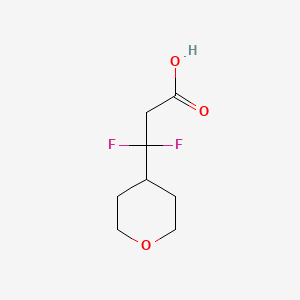
![2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol](/img/structure/B13243099.png)

